![molecular formula C8H11N3O3S B228229 Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MATE and is a thiazolidine derivative.
Mécanisme D'action
The mechanism of action of MATE is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. MATE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
MATE has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines in the body and to inhibit the activity of certain enzymes involved in inflammation. MATE has also been shown to have antioxidant activity and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MATE in lab experiments is its relatively simple synthesis method. MATE is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using MATE is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of MATE. One area of interest is its potential use as a drug for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MATE and to optimize its pharmacological properties. Another area of interest is the use of MATE as a catalyst in organic synthesis. Future studies could focus on optimizing the synthesis of MATE and investigating its potential as a catalyst for various reactions.
In conclusion, Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate is a thiazolidine derivative with potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of MATE and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of MATE involves the reaction of ethyl iminoacetate with 2-mercapto-3-amino-4,5-dimethylthiazole in the presence of acetic anhydride. The reaction yields MATE as a yellow solid with a melting point of 120-123°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
MATE has shown potential applications in various areas of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. MATE has also been investigated for its potential use as a corrosion inhibitor and as a catalyst in organic synthesis.
Propriétés
Formule moléculaire |
C8H11N3O3S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
methyl (2Z)-2-(3-amino-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C8H11N3O3S/c1-3-10-8-11(9)7(13)5(15-8)4-6(12)14-2/h4H,3,9H2,1-2H3/b5-4-,10-8? |
Clé InChI |
GXEGGNRZZFCASR-GWZRUAKXSA-N |
SMILES isomérique |
CCN=C1N(C(=O)/C(=C/C(=O)OC)/S1)N |
SMILES |
CCN=C1N(C(=O)C(=CC(=O)OC)S1)N |
SMILES canonique |
CCN=C1N(C(=O)C(=CC(=O)OC)S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



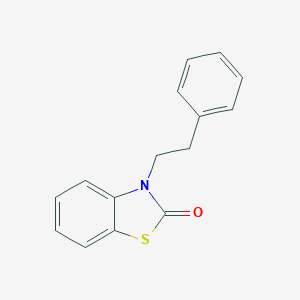
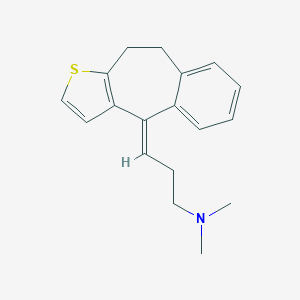
![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)
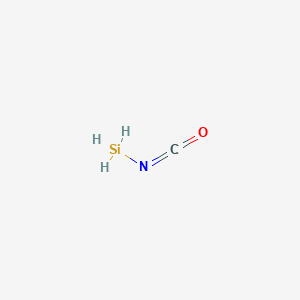
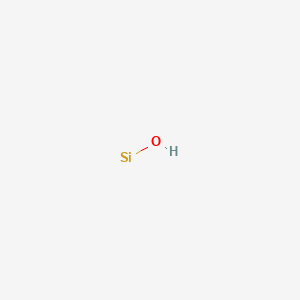
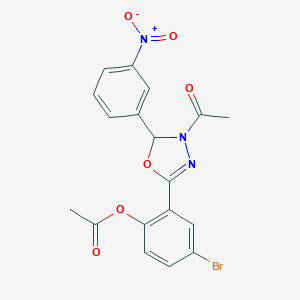
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)

